molecular formula C28H25N3O5 B11285919 N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11285919
M. Wt: 483.5 g/mol
InChI Key: NPWWECFEVQNXRR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. The structure includes a 4-methoxybenzyl group at position 3 and an acetamide moiety substituted with a 3,4-dimethylphenyl group. Its synthesis likely involves coupling reactions using reagents such as HBTU or HATU in polar aprotic solvents like DMF, as observed in analogous compounds .

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H25N3O5/c1-17-8-11-20(14-18(17)2)29-24(32)16-30-25-22-6-4-5-7-23(22)36-26(25)27(33)31(28(30)34)15-19-9-12-21(35-3)13-10-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

NPWWECFEVQNXRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Recent studies have indicated that derivatives of benzofuro[3,2-d]pyrimidine exhibit significant antitumor effects. The specific compound has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.

Anti-inflammatory Activity

In addition to its antitumor properties, the compound has been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism : The anti-inflammatory action is attributed to the inhibition of NF-kB signaling pathways.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at the G1/S phase transition.
  • Induction of Apoptosis : It triggers mitochondrial dysfunction leading to cytochrome c release and subsequent caspase activation.
  • Modulation of Signaling Pathways : It affects several signaling pathways including MAPK and PI3K/Akt pathways.

Data Summary

Biological ActivityCell LineIC50 (µM)Mechanism
AntitumorHeLa10Apoptosis induction
AntitumorMCF-78Cell cycle arrest
Anti-inflammatoryMacrophages15NF-kB inhibition

Case Studies

  • Study on Antitumor Effects : A recent study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents.
  • Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzofuropyrimidinone vs. In contrast, pyrido[3,2-d]pyrimidinone derivatives () feature a nitrogen-rich core, which may improve solubility and binding to nucleotide-binding sites .

Substituent Effects

  • 4-Methoxybenzyl Group : Common in multiple analogues (e.g., ), this group likely contributes to electron-donating effects, stabilizing the heterocyclic core and influencing pharmacokinetic properties.

ADMET Considerations

  • The 3,4-dimethylphenyl group may reduce metabolic clearance compared to halogenated substituents (e.g., 4-fluorophenyl in ). However, the benzofuropyrimidinone core could pose challenges in aqueous solubility, necessitating formulation optimization .

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